7-Bromo-6-chloro-1-methyl-indazole
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Overview
Description
7-Bromo-6-chloro-1-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
For instance, some indazole derivatives have been identified as potent and selective inhibitors of Rho kinase (ROCK1), a mediator of vascular smooth muscle contraction .
Mode of Action
For example, some indazole derivatives inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1-methyl-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1-methyl-1H-indazole with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-1-methyl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-6-chloro-1-methyl-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 7-Bromo-4-chloro-1-methyl-indazole
- 6-Bromo-7-chloro-1-methyl-indazole
- 7-Bromo-6-chloro-2-methyl-indazole
Comparison: Compared to similar compounds, 7-Bromo-6-chloro-1-methyl-indazole exhibits unique reactivity and biological activities due to the specific positioning of the bromine and chlorine atoms. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-bromo-6-chloro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKVPVROYBHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)Cl)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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